(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a dimethylamino group, a cyclopentyl ring, and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of a cyclopentyl halide with a suitable nucleophile to form the cyclopentyl intermediate.
Introduction of the pyrazole moiety: The cyclopentyl intermediate is then reacted with a pyrazole derivative to introduce the pyrazole moiety.
Formation of the enamide structure: The final step involves the reaction of the intermediate with a dimethylamino group and an appropriate reagent to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[2-(cyclopentyl)but-2-enamide]: Lacks the pyrazole moiety.
(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]but-2-enamide]: Lacks the cyclopentyl ring.
Uniqueness
(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide is unique due to the presence of both the cyclopentyl ring and the pyrazole moiety, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-19(2)9-5-8-16(21)18-15-7-4-6-14(15)10-13-11-17-20(3)12-13/h5,8,11-12,14-15H,4,6-7,9-10H2,1-3H3,(H,18,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIGTCNJOIVYNV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC2CCCC2NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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